An In-Depth Technical Guide to 5-Chloro-2,3-dimethoxyisonicotinaldehyde: A Key Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 5-Chloro-2,3-dimethoxyisonicotinaldehyde: A Key Building Block in Medicinal Chemistry
For Immediate Release
This technical guide provides a comprehensive overview of 5-Chloro-2,3-dimethoxyisonicotinaldehyde, a crucial heterocyclic building block for researchers, scientists, and professionals in drug development. This document delves into its chemical identity, molecular characteristics, and its emerging significance in the synthesis of novel therapeutic agents.
Core Chemical Identity
CAS Number: 1305324-66-6
Molecular Formula: C₈H₈ClNO₃
Molecular Weight: 201.61 g/mol [1]
IUPAC Name: 5-chloro-2,3-dimethoxy-4-pyridinecarboxaldehyde
Synonyms: 5-Chloro-2,3-dimethoxy-4-formylpyridine
This compound belongs to the class of substituted pyridines, a family of nitrogen-containing heterocycles that are integral to the structure of numerous pharmaceuticals.[2][3][4][5] The presence of a chlorine atom and two methoxy groups on the pyridine ring, along with an aldehyde functional group, imparts a unique reactivity profile that is highly valuable in medicinal chemistry.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical and spectroscopic properties of 5-Chloro-2,3-dimethoxyisonicotinaldehyde is fundamental for its effective utilization in synthesis and for the characterization of its derivatives.
Tabulated Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 201.61 g/mol | Sigma-Aldrich[1] |
| Empirical Formula | C₈H₈ClNO₃ | Sigma-Aldrich[1] |
| Physical Form | Solid | Sigma-Aldrich[1] |
| SMILES String | COc1ncc(Cl)c(C=O)c1OC | Sigma-Aldrich[1] |
| InChI Key | YDVRFQLEURGEFE-UHFFFAOYSA-N | Sigma-Aldrich[1] |
Spectroscopic Data Interpretation
Spectroscopic analysis is essential for confirming the structure and purity of 5-Chloro-2,3-dimethoxyisonicotinaldehyde. While a dedicated spectrum for this specific compound is not publicly available, the expected spectral features can be inferred from its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic proton on the pyridine ring, the aldehyde proton, and the protons of the two methoxy groups. The chemical shifts of these protons will be influenced by the electron-withdrawing and electron-donating effects of the substituents.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and the carbons of the methoxy groups.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. A strong carbonyl (C=O) stretching vibration is expected for the aldehyde group, typically in the region of 1680-1700 cm⁻¹. C-O stretching vibrations for the methoxy groups and C-Cl stretching vibrations will also be present.
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MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (201.61 g/mol ), along with fragmentation patterns that can help to confirm the structure.
Synthesis and Reactivity: A Chemist's Perspective
A plausible synthetic pathway could involve the multi-step functionalization of a simpler pyridine derivative. The introduction of the methoxy, chloro, and aldehyde groups would require careful selection of reagents and reaction conditions to achieve the desired regioselectivity.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 5-Chloro-2,3-dimethoxyisonicotinaldehyde.
Key Reactivity Insights
The chemical reactivity of 5-Chloro-2,3-dimethoxyisonicotinaldehyde is governed by its functional groups:
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Aldehyde Group: This group is susceptible to nucleophilic attack and can participate in a wide range of reactions, including reductive amination, Wittig reactions, and the formation of imines and oximes. This allows for the straightforward introduction of diverse side chains and the construction of more complex molecular architectures.
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Pyridine Ring: The pyridine ring is an electron-deficient aromatic system. The presence of two electron-donating methoxy groups and one electron-withdrawing chloro group modulates the reactivity of the ring towards electrophilic and nucleophilic aromatic substitution reactions. The chlorine atom can also serve as a leaving group in nucleophilic substitution reactions or as a handle for cross-coupling reactions.
Applications in Drug Discovery and Development
The true value of 5-Chloro-2,3-dimethoxyisonicotinaldehyde lies in its potential as a scaffold for the synthesis of biologically active molecules. The pyridine core is a common motif in a vast number of approved drugs, and its derivatives have shown promise in a variety of therapeutic areas, particularly in oncology.[2][3][4][5]
Role as a Precursor for Kinase Inhibitors
Protein kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. Substituted pyridines are frequently used as core structures in the design of these inhibitors. The aldehyde functionality of 5-Chloro-2,3-dimethoxyisonicotinaldehyde provides a convenient point for elaboration into structures that can bind to the ATP-binding site of kinases.
Workflow for Kinase Inhibitor Synthesis
Caption: Generalized workflow for the utilization of 5-Chloro-2,3-dimethoxyisonicotinaldehyde in the synthesis of kinase inhibitors.
The strategic placement of substituents on the pyridine ring can influence the selectivity and potency of the resulting kinase inhibitors. The chloro and methoxy groups of the title compound can interact with specific amino acid residues in the kinase active site, contributing to the overall binding affinity.
Conclusion and Future Perspectives
5-Chloro-2,3-dimethoxyisonicotinaldehyde is a valuable and versatile building block for medicinal chemists. Its unique combination of functional groups on a privileged pyridine scaffold makes it an attractive starting material for the synthesis of novel drug candidates. As the demand for new and more effective therapeutics continues to grow, the importance of such well-defined and reactive intermediates will undoubtedly increase. Further research into the synthesis and applications of this compound is warranted and is expected to yield new and exciting discoveries in the field of drug development.
References
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Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. (n.d.). National Journal of Physiology, Pharmacy and Pharmacology. Retrieved February 14, 2026, from [Link]
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Recent Studies of Pyridine derivatives as an anticancer agent: Mini review. (n.d.). International Research Journal of Engineering and Technology (IRJET). Retrieved February 14, 2026, from [Link]
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Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (2018). Molecules, 23(6), 1436. [Link]
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RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. (2025). World Journal of Advanced Research and Reviews, 22(2), 1648–1661. [Link]
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Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (2021). Scientific Reports, 11(1), 23789. [Link]
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(21), 15594–15659. [Link]
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Synthesis and kinase inhibitory activity of novel substituted indigoids. (2007). Journal of Medicinal Chemistry, 50(17), 4214–4222. [Link]
Sources
- 1. 5-Chloro-2,3-dimethoxyisonicotinaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
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